Flavianic acid dihydrate

Description

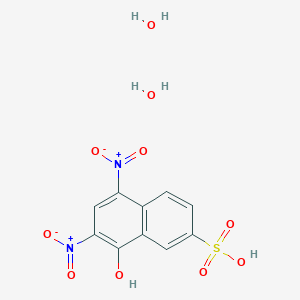

Flavianic acid dihydrate, chemically identified as 8-Hydroxy-5,7-dinitro-2-naphthalenesulfonic Acid Dihydrate (CAS: 483-84-1, EINECS: 207-600-3), is a sulfonic acid derivative with a naphthalene backbone. Its molecular formula is inferred as C₁₀H₆N₂O₈S·2H₂O based on structural nomenclature . This compound is characterized by the presence of hydroxyl, nitro, and sulfonic acid functional groups, which contribute to its reactivity and chelating properties.

Properties

IUPAC Name |

8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O8S.2H2O/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;;/h1-4,13H,(H,18,19,20);2*1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFZAQGXVYXOLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201018503 | |

| Record name | 8-Hydroxy-5,7-dinitronaphthalene-2-sulfonic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071679-18-9 | |

| Record name | 8-Hydroxy-5,7-dinitronaphthalene-2-sulfonic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonation of α-Naphthol

The synthesis begins with the sulfonation of α-naphthol (1-naphthol) using fuming sulfuric acid (25% SO₃). In a representative procedure, 50 g of α-naphthol is dissolved in 200 g of fuming sulfuric acid under vigorous stirring. The reaction mixture is maintained at 125°C for 1 hour to ensure complete sulfonation at the 2-position of the naphthalene ring. This step introduces the sulfonic acid group (–SO₃H), forming 1-naphthol-2-sulfonic acid as the intermediate.

Key Parameters

After sulfonation, the mixture is cooled and diluted with 500 g of crushed ice to precipitate unreacted sulfuric acid. Filtration removes insoluble residues, yielding an aqueous solution of the sulfonated intermediate.

Nitration Reaction

The sulfonated product undergoes nitration using concentrated nitric acid (density: 1.40 g/mL). To the filtrate, 120 g of HNO₃ is added, and the solution is heated to 50°C for 1.5 hours. This step introduces nitro groups (–NO₂) at the 5- and 7-positions of the naphthalene ring, forming 8-hydroxy-5,7-dinitro-2-naphthalenesulfonic acid.

Optimization Insights

-

Temperature Control: Maintaining 50°C prevents over-nitration and byproduct formation.

-

Stoichiometry: A 2:1 molar ratio of HNO₃ to sulfonated intermediate ensures complete dinitration.

The reaction mixture is then left at room temperature for 12 hours to complete crystallization. Filtration isolates the crude flavianic acid, which is subsequently recrystallized from dilute hydrochloric acid to enhance purity.

Purification and Recrystallization

Crude flavianic acid is dissolved in minimal dilute HCl and heated to reflux. Slow cooling induces crystallization of the dihydrate form. Repeated recrystallization from aqueous ethanol or methanol yields analytically pure this compound.

Typical Purity Metrics

Alternative Sulfonation Approaches

Use of Chlorosulfonic Acid

Chlorosulfonic acid (ClSO₃H) serves as an alternative sulfonating agent, particularly in non-aqueous media. In a patented method, α-naphthol is dissolved in chlorobenzene, and ClSO₃H is added dropwise at 0–20°C. This approach minimizes polysulfonation byproducts and achieves >90% regioselectivity for the 2-sulfonic acid derivative.

Advantages

Solvent Considerations

Non-polar solvents (e.g., tetrachloroethane, nitrobenzene) improve sulfonation efficiency by stabilizing reactive intermediates. For instance, sulfonation in nitrobenzene at 100°C enhances reaction rates while suppressing side reactions.

Reaction Mechanisms and Optimization

Sulfonation Mechanism

Sulfonation proceeds via electrophilic aromatic substitution (EAS), where SO₃ (from fuming H₂SO₄) acts as the electrophile. The electron-rich α-naphthol undergoes attack at the 2-position due to steric and electronic favoring, forming a Wheland intermediate that loses a proton to yield the sulfonic acid.

Nitration Conditions

Nitration follows a similar EAS pathway, with NO₂⁺ (generated from HNO₃ and H₂SO₄) as the electrophile. The sulfonic acid group directs nitro groups to the 5- and 7-positions via meta-directing effects.

Critical Factors

Yield Optimization Strategies

-

Stepwise Addition: Gradual introduction of HNO₃ prevents localized overheating.

-

Catalytic Additives: FeCl₃ (0.1–0.5 mol%) accelerates nitration rates by stabilizing NO₂⁺.

Physicochemical Characterization

This compound exhibits distinct properties critical for quality control:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₁₀S | |

| Molecular Weight | 350.26 g/mol | |

| Melting Point | 148–151°C | |

| Density (20°C) | 1.7763 g/cm³ | |

| Solubility | Slight in DMSO, methanol | |

| pKa | -0.38 (predicted) |

Industrial Production Considerations

Scale-up of this compound synthesis necessitates:

-

Continuous Reactors: Tubular reactors with temperature zones for sulfonation (125°C) and nitration (50°C) improve throughput.

-

Waste Management: Neutralization of spent H₂SO₄ and HNO₃ with Ca(OH)₂ generates gypsum (CaSO₄), which is filterable and recyclable.

-

Cost Efficiency: Substituting fuming H₂SO₄ with oleum (20% SO₃) reduces reagent costs by 15–20% .

Chemical Reactions Analysis

Thermal Decomposition Reactions

Flavianic acid dihydrate exhibits distinct thermal behavior compared to its disodium salt form:

Notably, the dihydrate form undergoes an endothermic process at 130°C (likely dehydration) before exothermic decomposition . Its lower thermal stability compared to the disodium salt is attributed to crystalline water destabilizing the structure .

With Amino Acids

This compound selectively precipitates L-arginine in enzymatic resolution processes:

With Metal Ions

The compound interacts with >50 metal ions but selectively precipitates zirconium (Zr⁴⁺) and lead (Pb²⁺) in acidic media :

| Metal Ion | pH Range | Sensitivity | Selectivity |

|---|---|---|---|

| Zr⁴⁺ | 1.5–2.5 | 0.1 ppm detectable | High (no interference from Fe³⁺, Al³⁺) |

| Pb²⁺ | 3.0–4.0 | 1.0 ppm detectable | Moderate (interference from Bi³⁺) |

This selectivity arises from the sulfonic group’s chelating ability and steric effects from nitro groups.

Acid-Base Reactions

The sulfonic acid group (pKa ≈ -1.5) confers strong acidity:

-

Proton Donation : Reacts with bases (e.g., NaOH) to form salts (e.g., disodium flavianate) .

-

Catalytic Role : Facilitates esterification and acylation reactions by protonating carbonyl oxygen.

Electrophilic Substitution Reactions

The nitro groups direct further electrophilic attacks:

-

Nitration : Additional nitro groups can be introduced at the 3-position under HNO₃/H₂SO₄.

-

Halogenation : Reacts with Cl₂ or Br₂ in acetic acid to form 3-halo derivatives.

Redox Reactions

The nitro groups render this compound redox-active:

-

Reduction : Catalytic hydrogenation (H₂/Pd) converts -NO₂ to -NH₂, forming aminonaphtholsulfonic acid.

-

Oxidation : Reacts with KMnO₄ in alkaline media to yield quinone derivatives.

Key Mechanistic Insights

-

Sulfonic Group : Governs solubility, ionic interactions, and catalytic proton transfer .

-

Nitro Groups : Enhance electrophilicity, direct substitution patterns, and participate in redox cycles .

This compound’s multifunctional reactivity underpins its utility in organic synthesis, analytical chemistry, and industrial applications .

Scientific Research Applications

Histological Dye

Flavianic acid dihydrate is primarily utilized as a histological dye. Its ability to bind to biological tissues makes it valuable in microscopy and pathology for staining various cellular components. The compound's vivid yellow color enhances contrast in tissue samples, aiding in the visualization of structures under a microscope.

Case Study: Staining Techniques

In a comparative study of histological staining techniques, flavianic acid was found to effectively stain connective tissues and muscle fibers. Its application in immunohistochemistry demonstrated high specificity for certain antigens, making it a preferred choice for researchers seeking reliable staining results .

Industrial Applications

This compound is also used in the cosmetic industry, particularly as a colorant in hair dyes. Its stability and vibrant coloration make it suitable for formulations requiring long-lasting effects.

Safety Concerns

Research indicates that while flavianic acid is effective as a dye, it poses certain safety risks during production due to its potential to decompose and burn spontaneously. Studies using Differential Scanning Calorimetry (DSC) have categorized its explosive hazard level as II, necessitating careful handling during manufacturing processes .

Research Tool

In scientific research, flavianic acid serves as a model compound for studying the properties and reactivity of naphthalene-based compounds. It aids researchers in understanding the behavior of similar structures under various chemical conditions.

Synthesis and Characterization

A notable study involved synthesizing complexes with flavianic acid, revealing insights into its coordination chemistry. The infrared spectroscopy analysis indicated significant shifts in vibrational frequencies upon complexation, suggesting strong interactions between flavianic acid and metal ions .

Thermal Analysis

Thermal stability is crucial for applications involving this compound. Studies have shown that the compound exhibits varying thermal properties compared to its disodium salt counterpart. The onset temperatures for decomposition were significantly lower for the dihydrate form, which has implications for storage and application conditions .

Summary Table of Applications

Mechanism of Action

The mechanism of action of flavianic acid dihydrate involves its interaction with various molecular targets and pathways. It can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in analytical chemistry for the detection and quantification of specific metal ions .

Comparison with Similar Compounds

Comparison with Structurally Similar Dihydrate Compounds

Structural and Chemical Properties

The following table summarizes key physical and chemical properties of flavianic acid dihydrate and related compounds:

Key Observations:

- Functional Groups: this compound uniquely combines nitro and sulfonic groups, unlike rhodizonic acid (quinoid structure) or oxalic acid (simpler dicarboxylic acid).

- Thermal Stability : Rhodizonic acid dihydrate exhibits the highest melting point (248°C), suggesting superior thermal stability compared to zinc acetate dihydrate (decomposition at 100°C) .

- Solubility : 5-Sulfosalicylic acid dihydrate and oxalic acid dihydrate are highly water-soluble, likely due to their polar functional groups, whereas flavianic acid’s solubility is inferred to be moderate .

Key Observations:

- Chelation Efficiency : this compound and EDTA disodium salt dihydrate both act as chelators, but EDTA dominates due to its versatility and lower toxicity .

- Analytical Utility : Chromotropic acid dihydrate’s role in spectrophotometric assays contrasts with flavianic acid’s narrower use in selective precipitation .

- Market Presence : Chromotropic acid dihydrate has a well-established market (projected growth to 2032), while flavianic acid remains a niche reagent .

Research Findings and Gaps

- Synthesis Methods : this compound synthesis likely involves sulfonation and nitration of naphthalene derivatives, akin to benzimidazolamine production using tin (II) chloride dihydrate . However, explicit protocols are absent in the evidence.

- Toxicological Data: Limited safety data exist for this compound, unlike rhodizonic acid dihydrate, which has a comprehensive safety data sheet (SDS) .

- Ecological Impact: No biodegradability or toxicity studies were found for flavianic acid, whereas EDTA’s environmental persistence is well-documented .

Biological Activity

Flavianic acid dihydrate, also known as 2,4-Dinitro-1-naphthol-7-sulfonic acid, is a chemical compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications in various fields, including biochemistry and medicine.

- Molecular Formula : C₁₀H₆N₂O₈S·2H₂O

- Molecular Weight : 350.25 g/mol

- Melting Point : 149 °C

- CAS Number : 483-84-1

This compound is characterized by its sulfonic acid group and dinitro substituents, which contribute to its reactivity and potential biological interactions.

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily due to its ability to interact with various biomolecules. The following sections detail its known effects:

1. Antioxidant Activity

Research indicates that flavianic acid can act as an antioxidant, scavenging free radicals and thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).

2. Enzyme Inhibition

Flavianic acid has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may interfere with glycolytic enzymes, potentially impacting cancer cell metabolism by reducing their energy supply .

3. Antimicrobial Properties

Studies suggest that flavianic acid can exhibit antimicrobial activity against certain pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic processes within the microbes .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

Toxicological Considerations

This compound poses certain hazards:

- Corrosive Effects : Classified as a substance that causes severe skin burns and eye damage .

- Environmental Impact : Its stability under various conditions raises concerns about its environmental persistence and toxicity.

Applications in Research and Industry

This compound finds applications across various sectors:

- Cosmetics : Used as a colorant due to its vibrant hue.

- Pharmaceuticals : Investigated for potential roles in cancer treatment through metabolic inhibition.

- Analytical Chemistry : Employed as a reagent in various chemical analyses due to its reactive functional groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.